Padmatin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJBTFHICBFNE-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345634 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80453-44-7 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Padmatin: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Padmatin, a dihydroflavonol with notable biological activities. We will delve into its chemical structure, physicochemical properties, and known biological functions, offering insights for its potential applications in research and drug development.

Chemical Identity and Structure of Padmatin

Padmatin is a flavonoid, specifically a dihydroflavonol, that has been isolated from natural sources such as the heartwood of Prunus puddum and the herbs of Blumea balsamifera.[1][2] Its chemical structure is fundamental to its biological activity.

Chemical Structure

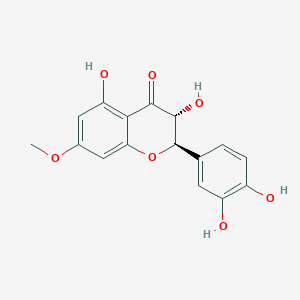

The systematic IUPAC name for Padmatin is (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one.[3][4] This name precisely describes the arrangement of its atoms, including the stereochemistry at the 2 and 3 positions of the dihydropyranone ring, which is crucial for its interaction with biological targets.

Caption: 2D Chemical Structure of Padmatin.

Molecular Identifiers and Physicochemical Properties

A summary of key identifiers and physicochemical properties of Padmatin is provided in the table below for easy reference.

| Identifier/Property | Value | Source |

| CAS Number | 80453-44-7 | [1][2][3][5][6] |

| Molecular Formula | C₁₆H₁₄O₇ | [1][3][5][6] |

| Molecular Weight | 318.28 g/mol | [1][3][5][6] |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | [3][4] |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | [3] |

| Isomeric SMILES | COC1=CC(=C2C(=C1)OO">C@@HC3=CC(=C(C=C3)O)O)O | [3] |

| InChI | InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | [1][3] |

| InChIKey | MRPJBTFHICBFNE-JKSUJKDBSA-N | [1][3] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [2][7] |

Biological Activity and Potential Applications

Padmatin has been reported to exhibit several biological activities, primarily stemming from its antioxidant properties.

Antioxidant and Radical Scavenging Activity

As a flavonoid, Padmatin possesses significant radical scavenging activity.[5] The presence of multiple hydroxyl groups on its aromatic rings allows it to donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress. This antioxidant capacity is a key area of interest for its potential therapeutic applications. The chemical structure, featuring two phenylpropanoid units, eriodictyol and putatively taxifolin, is believed to be responsible for these antioxidant properties.[5]

Experimental Protocols

To facilitate further research on Padmatin, this section outlines a general protocol for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a Padmatin sample.

Materials:

-

Padmatin sample

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid (v/v)

-

HPLC system with a C18 column and UV detector

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the Padmatin sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of Padmatin as the percentage of the main peak area relative to the total peak area.

Conclusion

Padmatin is a dihydroflavonol with a well-defined chemical structure and significant antioxidant properties. Its potential for further investigation in the fields of pharmacology and drug development is promising. This guide provides a foundational understanding of its chemical nature and a starting point for researchers interested in exploring its therapeutic potential.

References

-

ChemUniverse. (n.d.). Padmatin [P09886]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Padmatin. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. Padmatin | CAS:80453-44-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. biorlab.com [biorlab.com]

- 4. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. PadMatin | 80453-44-7 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Enfortumab Vedotin (Padcev®) in Cancer Cells

Executive Summary

Enfortumab vedotin (marketed as Padcev®) represents a paradigm of targeted cancer therapy, functioning as a sophisticated antibody-drug conjugate (ADC) engineered to seek and destroy tumor cells overexpressing a specific surface protein. This guide provides a detailed examination of its molecular architecture, the step-by-step mechanism of its cytotoxic action, the scientific rationale behind its design, and the experimental methodologies required to validate its activity. We will dissect the roles of its three core components: the Nectin-4-targeting antibody, the microtubule-disrupting payload monomethyl auristatin E (MMAE), and the strategically designed cleavable linker. Furthermore, we will explore the known mechanisms of cellular resistance, offering a comprehensive resource for professionals in oncology and drug development.

The Rationale for Targeting: Nectin-4 in Malignancy

The efficacy of any ADC is fundamentally dependent on the selection of an appropriate target antigen. The ideal target is highly expressed on the surface of cancer cells with minimal expression in healthy tissues, ensuring a wide therapeutic window.[1][2] Enfortumab vedotin targets Nectin-4, a type I transmembrane protein that fulfills these criteria.

Nectin-4, a member of the nectin family of cell adhesion molecules, plays a role in cell-cell adhesion through homophilic and heterophilic interactions.[3][4] While its expression is primarily limited to embryonic and fetal development in healthy individuals, it is significantly overexpressed in a variety of solid tumors.[4][5][6] This differential expression is the cornerstone of enfortumab vedotin's targeted approach.

1.1. Expression Profile of Nectin-4

Immunohistochemical (IHC) analyses of thousands of tumor specimens have confirmed high Nectin-4 expression across multiple cancer types, making it an attractive therapeutic target.[7] This high prevalence in urothelial carcinoma led to the initial clinical development and approval of enfortumab vedotin.[3][8]

| Tumor Type | Prevalence of Moderate to Strong Nectin-4 Staining | Key Findings & Citations |

| Urothelial Carcinoma | ~60% - 80% | High expression observed in the majority of patients; testing is not required prior to treatment.[3][7][9] |

| Breast Cancer | ~53% | Significant expression validates Nectin-4 as a potential target in this indication.[4][7] |

| Lung Cancer | Variable | Overexpression is linked to poor prognosis and tumor angiogenesis.[4][10] |

| Pancreatic Cancer | Variable | High expression is associated with tumor growth and angiogenesis.[4][7] |

| Ovarian Cancer | Variable | Soluble Nectin-4 has been investigated as a potential serum biomarker.[4][11] |

Architectural Dissection of Enfortumab Vedotin

Enfortumab vedotin is a complex bioconjugate, with each component engineered for a specific function in the cytotoxic payload delivery process.[2][12]

-

The Antibody: A fully humanized IgG1 monoclonal antibody, enfortumab, serves as the targeting moiety. It is engineered to bind with high specificity and affinity to the extracellular domain of Nectin-4.[5][6][13]

-

The Payload: Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[14][15] Derived from dolastatin 10, MMAE is a microtubule-disrupting agent, approximately 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin.[14] Its severe toxicity prevents its use as a standalone drug, but makes it an ideal payload for targeted delivery.[15]

-

The Linker: A protease-cleavable maleimidocaproyl valine-citrulline (vc) linker tethers MMAE to the antibody.[16][17] This linker is designed to be stable in the bloodstream, preventing premature release of the toxic payload.[18][19] Only upon internalization into the lysosomal compartment of the target cell is the linker cleaved by proteases like cathepsin, releasing active MMAE.[15][18]

The Core Mechanism of Action: A Step-by-Step Cellular Journey

The anticancer activity of enfortumab vedotin is a sequential, multi-step process that ensures the cytotoxic payload is delivered specifically to Nectin-4-expressing cells.[3][20]

-

Binding: The enfortumab antibody selectively binds to the Nectin-4 protein on the surface of a cancer cell.[12][16]

-

Internalization: Upon binding, the entire ADC-Nectin-4 complex is internalized into the cell through receptor-mediated endocytosis.[12][18]

-

Lysosomal Trafficking & Linker Cleavage: The internalized vesicle is trafficked to the lysosome. The acidic environment and resident proteases within the lysosome cleave the valine-citrulline linker.[18][21]

-

Payload Release: This cleavage liberates the active MMAE payload from the antibody into the cytoplasm of the cancer cell.[18][20]

-

Microtubule Disruption: Free MMAE binds to tubulin, the fundamental protein subunit of microtubules. This action inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division.[19][22][23]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][14][24]

Experimental Validation: Protocols for Mechanistic Interrogation

To rigorously validate the proposed mechanism of action in a research setting, a series of well-defined experiments are necessary. The causality behind these choices is to systematically confirm each step of the process, from target expression to the ultimate cellular fate.

Workflow for Experimental Validation

Protocol 1: Assessment of Nectin-4 Expression by Immunohistochemistry (IHC)

-

Causality & Rationale: This protocol is foundational. It validates the presence of the target antigen on the tumor tissue. Without target expression, the ADC cannot bind, and the entire mechanism fails. This step confirms the first prerequisite for enfortumab vedotin activity.

-

Methodology:

-

Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

-

Deparaffinization and Rehydration: Bake slides at 60°C for 1 hour. Deparaffinize sections using xylene and rehydrate through a graded series of ethanol to deionized water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific protein binding with a suitable blocking serum (e.g., goat serum) for 30 minutes.

-

Primary Antibody Incubation: Incubate sections with a validated primary antibody against Nectin-4 at an optimized concentration (e.g., 1:100) in a humidified chamber overnight at 4°C.

-

Secondary Antibody and Detection: Wash slides with a buffer (e.g., TBS-T). Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a permanent mounting medium.

-

Analysis: A pathologist scores the slides based on the intensity and percentage of membranous staining.

-

Protocol 2: In Vitro Cytotoxicity Assay

-

Causality & Rationale: This experiment directly measures the primary outcome of the ADC's action: cell death. By testing a range of concentrations, we can determine the potency (e.g., IC50 value) of enfortumab vedotin on Nectin-4-positive cancer cell lines, providing quantitative evidence of its efficacy.

-

Methodology:

-

Cell Seeding: Seed Nectin-4-positive cancer cells (e.g., RT112 bladder cancer line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of enfortumab vedotin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and wells with a vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

-

Data Acquisition: Add the assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Analysis: Convert luminescence readings to percentage viability relative to the untreated control. Plot the data on a dose-response curve and calculate the IC50 value using non-linear regression analysis.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Causality & Rationale: This protocol validates the specific intracellular mechanism of the MMAE payload. If MMAE is disrupting microtubules as hypothesized, it should prevent cells from completing mitosis, causing them to accumulate in the G2/M phase of the cell cycle. This experiment provides direct evidence for the proposed mode of payload action.

-

Methodology:

-

Cell Treatment: Culture Nectin-4-positive cells in 6-well plates. Treat them with enfortumab vedotin at a concentration around the IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge to pellet the cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the dye fluorescence is directly proportional to the amount of DNA in each cell.

-

Analysis: Gate the cell populations and generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2 or M phase will have 4N DNA content. Compare the percentage of cells in the G2/M phase between treated and untreated samples. A significant increase in the G2/M population in treated cells confirms the mechanism.

-

Mechanisms of Resistance to Enfortumab Vedotin

Despite its efficacy, some tumors exhibit primary or develop acquired resistance. Understanding these mechanisms is critical for developing next-generation therapies and combination strategies.

-

Downregulation of Nectin-4: The most intuitive resistance mechanism is the loss or significant reduction of Nectin-4 expression on the tumor cell surface.[25][26] Without the target, the ADC cannot bind and is rendered ineffective.

-

Upregulation of Drug Efflux Pumps: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which act as efflux pumps.[25][27] These pumps can actively expel MMAE from the cytoplasm before it can disrupt microtubules, conferring resistance to the payload itself.[27]

-

Impaired ADC Processing: Resistance can arise from alterations in the intracellular trafficking pathway.[1] This could include inefficient internalization of the ADC-Nectin-4 complex or reduced lysosomal protease activity, preventing the efficient cleavage of the linker and release of MMAE.

-

Tubulin Mutations: Although less common, mutations in the tubulin protein itself could potentially alter the MMAE binding site, reducing its inhibitory effect.[25]

Conclusion and Future Perspectives

Enfortumab vedotin exemplifies the power of precision engineering in oncology. Its mechanism of action is a highly orchestrated sequence of events, from specific cell surface binding to targeted intracellular payload release and induction of apoptosis. The success of this ADC is built upon the foundational principle of targeting a differentially expressed antigen, Nectin-4, with a highly potent cytotoxic agent, MMAE, via a stable and selectively cleavable linker.

The methodologies outlined in this guide provide a robust framework for validating this mechanism and interrogating the cellular response. Future research will likely focus on strategies to overcome resistance, such as combining enfortumab vedotin with agents that can re-sensitize resistant cells (e.g., efflux pump inhibitors) or with other immunotherapies like checkpoint inhibitors to elicit a more profound and durable anti-tumor response.[28]

References

-

Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC - NIH. (URL: [Link])

-

Mechanism of action of enfortumab vedotin (EV). (A) EV is an... - ResearchGate. (URL: [Link])

-

What is the mechanism of action of Enfortumab Vedotin-ejfv? - Patsnap Synapse. (URL: [Link])

-

What is the mechanism of Enfortumab Vedotin-ejfv? - Patsnap Synapse. (URL: [Link])

-

padcev® mechanism of action (moa) - Enfortumab vedotin. (URL: [Link])

-

Strategies to overcome resistance to enfortumab vedotin and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances - NIH. (URL: [Link])

-

Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed. (URL: [Link])

-

Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC. (URL: [Link])

-

Antibody Drug Conjugates 101: “Smart Bombs” for Cancer and Beyond. (URL: [Link])

-

Antibody-drug conjugate mechanism of action. - ResearchGate. (URL: [Link])

-

Role of Nectin‑4 protein in cancer (Review) - Spandidos Publications. (URL: [Link])

-

What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook. (URL: [Link])

-

New and emerging topics: enfortumab vedotin mechanisms of response and resistance in urothelial cancer - What do we understand so far? - PubMed. (URL: [Link])

-

Antibody–drug conjugate - Wikipedia. (URL: [Link])

-

Mechanisms and strategies to overcome resistance to enfortumab vedotin in bladder cancer. (URL: [Link])

-

Targeting Nectin-4: The Rise of Enfortumab Vedotin in ADC Cancer Therapy. (URL: [Link])

-

MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology. (URL: [Link])

-

Mechanisms and strategies to overcome resistance to enfortumab vedotin in bladder cancer. (URL: [Link])

-

Monomethyl auristatin E - Wikipedia. (URL: [Link])

-

Targeting Nectin-4: The Rise of Enfortumab Vedotin in ADC Cancer Therapy. (URL: [Link])

-

Mechanisms and strategies to overcome resistance to enfortumab vedotin in bladder cancer. (URL: [Link])

-

Nectin-4 expression patterns and therapeutics in oncology - PubMed. (URL: [Link])

-

Expression of NECTIN4 in cancer - Summary - The Human Protein Atlas. (URL: [Link])

-

Enfortumab Vedotin Antibody–Drug Conjugate Targeting Nectin-4 Is a Highly Potent Therapeutic Agent in Multiple Preclinical Cancer Models - AACR Journals. (URL: [Link])

-

Therapeutic prospects of nectin-4 in cancer: applications and value - Frontiers. (URL: [Link])

-

How to find the core components of Enfortumab Vedotin-ejfv? - Patsnap Synapse. (URL: [Link])

-

Mechanisms of actions of MMAE and MMAEp. A and B: Representative... - ResearchGate. (URL: [Link])

-

Scratching the surface: NECTIN-4 as a Surrogate for Enfortumab Vedotin Resistance - NIH. (URL: [Link])

-

MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now. (URL: [Link])

-

Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance | Clinical Cancer Research - AACR Journals. (URL: [Link])

-

Mechanistic Insights into the Successful Development of Combination Therapy of Enfortumab Vedotin and Pembrolizumab for the Treatment of Locally Advanced or Metastatic Urothelial Cancer - MDPI. (URL: [Link])

-

Enfortumab vedotin – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Response of Patients with Taxane-Refractory Advanced Urothelial Cancer to Enfortumab Vedotin, a Microtubule-Disrupting Agent - NIH. (URL: [Link])

Sources

- 1. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 3. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Targeting Nectin-4: The Rise of Enfortumab Vedotin in ADC Cancer Therapy [synapse.patsnap.com]

- 6. Targeting Nectin-4: The Rise of Enfortumab Vedotin in ADC Cancer Therapy [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. aacrjournals.org [aacrjournals.org]

- 8. New and topics: enfortumab vedotin mechanisms of response and resistance in urothelial cancer - What do we understand so far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of NECTIN4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]

- 12. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]

- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 14. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 15. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. How to find the core components of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]

- 18. What is the mechanism of action of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]

- 19. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]

- 20. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]

- 21. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

- 25. Strategies to overcome resistance to enfortumab vedotin and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Scratching the surface: NECTIN-4 as a Surrogate for Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Natural Sourcing and Isolation of Padmatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padmatin, a naturally occurring dihydroflavonol, and its epimers are gaining attention within the scientific community for their potential biological activities. As a subclass of flavonoids, these compounds are integral to plant secondary metabolism and are of significant interest for phytochemical and pharmacological research.[1] This guide provides an in-depth exploration of Padmatin's natural origins and presents a comprehensive, technically-grounded framework for its extraction, isolation, and purification from botanical sources. By synthesizing established flavonoid chemistry with practical, field-proven methodologies, this document serves as an essential resource for researchers aiming to unlock the therapeutic potential of this promising molecule.

Introduction to Padmatin: A Dihydroflavonol of Interest

Padmatin, chemically known as (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one, is a dihydroflavonol, a type of flavonoid characterized by the absence of a double bond between carbons 2 and 3 of the C-ring.[1][2] This structural feature distinguishes it from the more common flavonols and flavones. Dihydroflavonols are key intermediates in the biosynthesis of other important flavonoids, such as flavonols and anthocyanins, and are believed to play a role in plant defense mechanisms against various stressors.[3] The biological activities of flavonoids are diverse, ranging from antioxidant and anti-inflammatory to anticancer and antimicrobial effects, making Padmatin a compound of significant research interest.[4][5]

Physicochemical Properties

A thorough understanding of Padmatin's physicochemical properties is fundamental to the design of effective extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | [2][3] |

| Molecular Weight | 318.28 g/mol | [2][3] |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | [2][3] |

| CAS Number | 80453-44-7 | [2][3] |

| Appearance | Solid Powder | [2] |

| Purity (Commercial) | ≥98% | [2] |

Natural Sources of Padmatin and Its Epimers

Padmatin and its stereoisomers have been identified in a select number of plant species, primarily within the Prunus and Asteraceae families.

Prunus puddum

The heartwood of Prunus puddum, a species of cherry tree, is a known source of Padmatin.[2][6] The genus Prunus is rich in flavonoids, which contribute to the medicinal properties of these plants.[7][8] Several species within this genus have traditional uses in treating ailments ranging from peptic ulcers to heart conditions.[6][7]

Inula graveolens (Dittrichia graveolens)

3-epi-Padmatin, an epimer of Padmatin, has been isolated from Inula graveolens (also known as Dittrichia graveolens), a plant in the Asteraceae family.[3] This plant has a rich phytochemical profile, containing a variety of flavonoids and terpenoids, and has been a subject of interest for its potential medicinal applications.[4] The presence of 3-epi-Padmatin in this species suggests its contribution to the plant's chemical defense mechanisms.[3]

A Strategic Approach to the Isolation and Purification of Padmatin

The successful isolation of Padmatin from its natural sources hinges on a multi-step process that begins with efficient extraction and is followed by systematic purification using chromatographic techniques. The following sections detail a robust workflow adaptable for Padmatin and its epimers.

Workflow Overview

The overall process for isolating Padmatin can be visualized as a sequential workflow, starting from the initial plant material and culminating in the purified compound.

Caption: General experimental workflow for the isolation and characterization of Padmatin.

Step 1: Extraction of Total Flavonoids

The initial step involves the extraction of a broad spectrum of flavonoids, including Padmatin, from the dried and powdered plant material. The choice of extraction method is critical for maximizing the yield of the target compound.

Objective: To efficiently extract total flavonoids from the plant matrix.

Methodology Rationale: Methanol or ethanol (typically 80%) are the solvents of choice due to their polarity, which is well-suited for dissolving a wide range of flavonoid glycosides and aglycones.[3] Two primary methods are recommended: Soxhlet extraction and Ultrasonic-Assisted Extraction (UAE).

-

Soxhlet Extraction: This is a classical and exhaustive method that ensures a high yield of extracted compounds through continuous extraction with a fresh solvent.[3]

-

Ultrasonic-Assisted Extraction (UAE): A more modern and efficient technique, UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[3]

Experimental Protocol: Extraction

-

Preparation: Weigh approximately 50 g of dried, powdered plant material (e.g., Prunus puddum heartwood).

-

Extraction (Choose one):

-

Filtration: After extraction, filter the mixture through filter paper to remove solid plant debris.[3]

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.[3]

-

Storage: Store the crude extract at 4°C for subsequent purification steps.[3]

Step 2: Chromatographic Purification of Padmatin

The crude extract is a complex mixture of various phytochemicals. Therefore, a multi-stage chromatographic approach is necessary to isolate Padmatin to a high degree of purity.

Objective: To isolate and purify Padmatin from the crude flavonoid extract.

Methodology Rationale: A combination of different chromatographic techniques is employed, each leveraging distinct separation principles to resolve the complex mixture.

-

Silica Gel Column Chromatography: This is a form of normal-phase chromatography where compounds are separated based on their polarity. Less polar compounds elute first, followed by more polar compounds as the solvent polarity is increased.[3]

-

Sephadex LH-20 Chromatography: This technique separates molecules based on their size (size-exclusion chromatography) and also by polarity due to the nature of the stationary phase. It is particularly effective for purifying flavonoids.[3]

-

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of the target compound. A C18 column (reverse-phase) is commonly used, where non-polar compounds are retained longer.[3][9]

Caption: Detailed workflow for the chromatographic purification of Padmatin.

Experimental Protocol: Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a glass column with silica gel in a non-polar solvent like hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.[3]

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values, indicative of flavonoids.[3]

-

-

Sephadex LH-20 Chromatography:

-

Further purify the flavonoid-rich fractions by applying them to a Sephadex LH-20 column using methanol as the eluent.[3] This step helps in removing pigments and other impurities.

-

-

Preparative HPLC:

-

Perform the final purification of the isolated compound using a preparative HPLC system equipped with a C18 column.

-

Use a suitable mobile phase, typically a gradient of methanol and water.[3]

-

Collect the peak corresponding to Padmatin.

-

Step 3: Structural Characterization

Once a highly pure compound is obtained, its chemical structure must be unequivocally confirmed.

Objective: To confirm the chemical identity of the purified Padmatin.

Methodology Rationale: A combination of spectroscopic techniques is used to elucidate the molecular structure.

-

UV-Vis Spectroscopy: Provides information about the flavonoid's chromophoric system.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): Techniques like LC-MS or HR-ESI-MS are used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[3]

Experimental Protocol: Characterization

-

UV-Vis Spectroscopy: Record the UV spectrum in methanol to determine the characteristic absorption maxima of the flavonoid.[3]

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and acquire ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra.

-

Mass Spectrometry: Analyze the purified compound using a mass spectrometer to obtain its exact mass and fragmentation data.[3]

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the isolation and purification of Padmatin from its natural sources. The methodologies outlined are based on established principles of flavonoid chemistry and can be adapted by researchers to suit their specific needs. While the natural occurrence of Padmatin appears to be limited to a few species, the protocols described herein offer a solid foundation for its further investigation.

Future research should focus on optimizing these protocols to enhance the yield and purity of Padmatin. Furthermore, a thorough investigation into the biosynthetic pathways of Padmatin in Prunus species could unveil opportunities for its biotechnological production. As a promising dihydroflavonol, continued research into the biological activities of Padmatin is warranted to fully elucidate its therapeutic potential.

References

-

Poonam, V., et al. (2011). Chemical Constituents of the Genus Prunus and their Medicinal Properties. ResearchGate. [Link]

-

ResearchGate. (n.d.). Extending the pathway to biosynthesize palmatine in module IV and.... ResearchGate. [Link]

-

A comprehensive review on pharmacognosy, phytochemistry and pharmacological activities of 8 potent Prunus species of southeast Asia. (n.d.). ResearchGate. [Link]

-

PubMed. (2008). One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography. PubMed. [Link]

-

Li, L., et al. (2021). Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. PubMed Central. [Link]

-

PubMed Central. (n.d.). Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine. PubMed Central. [Link]

- Shi, D., et al. (2011).

-

MDPI. (n.d.). Phytopharmacological Possibilities of Bird Cherry Prunus padus L. and Prunus serotina L. Species and Their Bioactive Phytochemicals. MDPI. [Link]

-

PubMed Central. (n.d.). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. PubMed Central. [Link]

-

MDPI. (n.d.). New Findings in Prunus padus L. Fruits as a Source of Natural Compounds: Characterization of Metabolite Profiles and Preliminary Evaluation of Antioxidant Activity. MDPI. [Link]

-

NIH. (2024). Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. NIH. [Link]

-

MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. MDPI. [Link]

-

International Science Community Association. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. International Science Community Association. [Link]

-

ResearchGate. (n.d.). Isolation and purification of alpinetin and cardamomin from Alpinia katsumadai by high speed counter-current chromatography. ResearchGate. [Link]

-

ResearchGate. (2011). Chemical Constituents of the Genus Prunus and their Medicinal Properties. ResearchGate. [Link]

-

MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI. [Link]

-

MDPI. (n.d.). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. [Link]

-

PubMed. (2023). Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC). PubMed. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. PubMed Central. [Link]

-

MDPI. (n.d.). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. MDPI. [Link]

-

Sciforum. (2025). One chromatographic tool with Sephadex G-10 for green chemistry screening of extracts from Nicotiana glauca Graham. Sciforum. [Link]

-

MDPI. (2023). Natural Plant-Derived Compounds in Food and Cosmetics: A Paradigm of Shikonin and Its Derivatives. MDPI. [Link]

-

PubMed Central. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. xcessbio.com [xcessbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review on pharmacognosy, phytochemistry and pharmacological activities of 8 potent Prunus species of southeast Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. isca.in [isca.in]

3-epi-Padmatin: A Technical Guide to its Predicted Biological Significance and Avenues for Research

Abstract

3-epi-Padmatin is a naturally occurring dihydroflavonol isolated from the medicinal plant Dittrichia graveolens. While direct experimental research on this specific epimer is nascent, its structural classification as a flavonoid strongly suggests a range of significant biological activities. This technical guide provides an in-depth analysis of the theoretical biological significance of 3-epi-Padmatin, grounded in the well-established properties of its chemical class. We will explore its predicted antioxidant, anti-inflammatory, and anticancer properties, detailing the likely molecular mechanisms and signaling pathways involved. Furthermore, this guide serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols to systematically investigate and validate these hypothesized activities. The aim is to furnish a comprehensive framework that will catalyze future research into 3-epi-Padmatin as a potential therapeutic agent.

Introduction: Unveiling a Potential Bioactive Flavonoid

Flavonoids are a vast and diverse group of polyphenolic secondary metabolites in plants, renowned for their myriad of health benefits.[1] Within this large family, dihydroflavonols represent a significant subclass. 3-epi-Padmatin, an epimer of Padmatin (also known as Taxifolin 7-methyl ether), is a dihydroflavonol that has been identified in Dittrichia graveolens (L.) Greuter (syn. Inula graveolens), a plant with a history of use in traditional medicine.[1][2] The biological activities of Dittrichia graveolens have been extensively studied, revealing antioxidant, antitumor, antimicrobial, and anti-inflammatory properties, largely attributed to its rich phytochemical profile of terpenes and flavonoids.[3][4][5]

Despite the known bioactivities of its source plant and chemical class, 3-epi-Padmatin itself remains largely unexplored. This guide will, therefore, construct a scientifically-grounded theoretical framework for its biological significance. By examining the structure-activity relationships of related flavonoids, we can infer the likely antioxidant, anti-inflammatory, and anticancer potential of 3-epi-Padmatin and propose robust experimental designs for its validation.

Chemical Identity and Physicochemical Properties

3-epi-Padmatin is a stereoisomer of Padmatin, differing in the three-dimensional arrangement at one of its chiral centers.[6] This seemingly minor structural variance can have profound implications for its biological activity and interaction with molecular targets.[6] While specific experimental data for 3-epi-Padmatin is limited, its physicochemical properties are predicted to be very similar to its well-characterized isomer, Padmatin.[6]

| Property | Value/Information | Source/Note |

| Molecular Formula | C₁₆H₁₄O₇ | [6] |

| Molecular Weight | 318.28 g/mol | [6] |

| IUPAC Name | (2R,3S)- or (2S,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | (Presumed) |

| CAS Number | 140694-62-8 | Not Available |

| Appearance | Solid (Predicted) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | (Data for Padmatin)[6] |

| Natural Sources | Inula graveolens (syn. Dittrichia graveolens) | [2][6] |

Natural Occurrence, Isolation, and Structural Elucidation

3-epi-Padmatin has been successfully isolated from the aerial parts of Inula graveolens.[6] The general workflow for its extraction and purification from its natural source involves a multi-step process designed to separate it from a complex mixture of other phytochemicals.

Generalized Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and characterization of 3-epi-Padmatin.

Structural Elucidation

The definitive structure of purified 3-epi-Padmatin is determined using a combination of spectroscopic techniques.[6] High-resolution mass spectrometry (HR-MS) confirms the molecular formula, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) are employed to piece together the molecule's carbon-hydrogen framework and establish stereochemistry.[7]

Putative Biosynthesis of 3-epi-Padmatin

3-epi-Padmatin, as a flavonoid, is synthesized in plants via the well-established phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a chalcone, the precursor to all flavonoids. Dihydroflavonols are key intermediates in this complex biosynthetic network.

Caption: Putative biosynthetic pathway leading to 3-epi-Padmatin.

Predicted Biological Significance and Mechanisms of Action

Based on its flavonoid structure, 3-epi-Padmatin is hypothesized to possess significant antioxidant, anti-inflammatory, and anticancer properties.[1]

Antioxidant Activity

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions.[8] This activity is largely dependent on the number and arrangement of hydroxyl groups on their aromatic rings.[9]

Predicted Mechanisms:

-

Free Radical Scavenging: The hydroxyl groups on the B-ring of 3-epi-Padmatin are predicted to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus terminating damaging free radical chain reactions.

-

Metal Ion Chelation: Flavonoids can chelate transition metals like iron and copper, which are involved in the generation of ROS via the Fenton reaction.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways.[10]

Predicted Mechanisms and Signaling Pathways:

-

Inhibition of Pro-inflammatory Enzymes: 3-epi-Padmatin may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

-

Modulation of NF-κB Signaling: It may suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

Caption: Predicted inhibition of the NF-κB signaling pathway by 3-epi-Padmatin.

Anticancer Activity

Many flavonoids have demonstrated potential as anticancer agents through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[1][12]

Predicted Mechanisms:

-

Induction of Apoptosis: 3-epi-Padmatin may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) and activating caspases.[13]

-

Cell Cycle Arrest: It could interfere with the progression of the cell cycle at key checkpoints (e.g., G1/S or G2/M), thereby halting the proliferation of cancer cells.[1]

-

Inhibition of Angiogenesis: It may prevent the formation of new blood vessels that supply nutrients to tumors.

Proposed Experimental Workflows for Validation

To move from theoretical prediction to empirical evidence, a systematic in vitro evaluation of 3-epi-Padmatin's biological activities is essential. The following are detailed protocols for key assays.

In Vitro Antioxidant Activity Assays

A battery of tests is recommended for a comprehensive antioxidant profile.[8]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of 3-epi-Padmatin (e.g., 1 mg/mL) in methanol or DMSO.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

In a 96-well microplate, add 100 µL of a methanolic DPPH solution (e.g., 0.1 mM) to 100 µL of each sample dilution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Use a known antioxidant like ascorbic acid or Trolox as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[14]

-

Protocol:

-

Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the 3-epi-Padmatin sample at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

Record the absorbance at 734 nm after 6 minutes.

-

Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

In Vitro Anti-inflammatory Activity Assay

A. Bovine Serum Albumin (BSA) Denaturation Assay

-

Principle: This assay assesses the ability of a compound to prevent heat-induced protein denaturation, which is a hallmark of inflammation.[15]

-

Protocol:

-

Prepare a reaction mixture containing 0.5 mL of 1% aqueous BSA solution and 0.45 mL of phosphate-buffered saline (pH 6.3).

-

Add 0.05 mL of 3-epi-Padmatin at various concentrations.

-

Incubate at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of PBS.

-

Measure the turbidity by reading the absorbance at 660 nm.

-

Use diclofenac sodium as a positive control.

-

Calculate the percentage of inhibition of denaturation and the IC50 value.

-

In Vitro Anticancer Activity Assay

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17]

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 1 × 10⁵ cells/mL and allow them to attach overnight.[17]

-

Treat the cells with various concentrations of 3-epi-Padmatin for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Caption: Experimental workflow for the MTT cell viability assay.

Hypothetical Data Presentation

Should these experiments be conducted, the quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antioxidant Activity of 3-epi-Padmatin

| Assay | IC50 (µg/mL) |

| DPPH Scavenging | Value |

| ABTS Scavenging | Value |

| Ascorbic Acid (Control) | Value |

Table 2: Hypothetical Anti-inflammatory and Anticancer Activities of 3-epi-Padmatin

| Biological Activity | Cell Line/Model | Parameter | Value (µg/mL) |

| Anti-inflammatory | BSA Denaturation | IC50 | Value |

| Anticancer | MCF-7 (Breast Cancer) | IC50 | Value |

| Anticancer | HeLa (Cervical Cancer) | IC50 | Value |

Conclusion and Future Directions

While direct experimental evidence for the biological significance of 3-epi-Padmatin is currently limited, its classification as a flavonoid and its origin from the medicinally important plant Dittrichia graveolens strongly suggest its potential as a bioactive compound.[1] The theoretical framework and detailed experimental protocols presented in this guide provide a solid foundation for future research.

Future investigations should focus on:

-

Large-scale isolation and definitive structural elucidation of 3-epi-Padmatin to confirm its stereochemistry.[2]

-

Systematic in vitro screening using the assays outlined in this guide to establish its antioxidant, anti-inflammatory, and anticancer activities.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by 3-epi-Padmatin.

-

In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

The exploration of 3-epi-Padmatin holds promise for the discovery of a novel therapeutic agent. This guide serves as a catalyst for the scientific community to unlock the full potential of this intriguing natural product.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids.

- BenchChem. (2025).

- Ponticelli, M., Lela, L., Russo, D., Faraone, I., Sinisgalli, C., Mustapha, M. B., Esposito, G., Jannet, H. B., Costantino, V., & Milella, L. (2022). Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity. IRIS Unibas.

- PubMed. (n.d.).

- BenchChem. (2025). 3-epi-Padmatin: A Technical Overview of its Physicochemical Properties.

- BenchChem. (2025).

- Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. ULST Timisoara. Multidisciplinary Conference on Sustainable Development.

- ResearchGate. (n.d.).

- MDPI. (n.d.). Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity.

- Semantic Scholar. (n.d.). Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity.

- (n.d.).

- NIH. (n.d.).

- MDPI. (n.d.). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis.

- Der Pharma Chemica. (n.d.). In vitro antioxidant and anticancer activity of flavonoids from Cassia Tora linn. leaves against human breast carcinoma cell.

- NIH. (n.d.). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids.

- DergiPark. (2025). Investigation of Antioxidant Capacity of Dittrichia viscosa subsp. angustifolia and Dittrichia graveolens subsp. graveolens.

- BenchChem. (2025). 3-epi-Padmatin: An In-depth Technical Guide on a Dihydroflavonol in Plant Secondary Metabolism.

- PubMed Central. (n.d.).

- ResearchGate. (2025). Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity.

- MDPI. (n.d.).

- Spandidos Publications. (2014).

- ProQuest. (n.d.). Research Article Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg.

- MDPI. (n.d.). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin.

- ResearchGate. (2025). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids.

- ResearchGate. (2025). (PDF) BIOLOGICAL ACTIVITIES OF FLAVONOIDS: AN OVERVIEW.

- (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.

- NIH. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview.

- (n.d.). BIOLOGICAL ACTIVITIES AND ROLE OF FLAVONOIDS IN HUMAN HEALTH–A REVIEW.

- MDPI. (n.d.). Plant Flavonoids: Chemical Characteristics and Biological Activity.

- NIH. (n.d.). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin.

- NIH. (n.d.). Isolation and structural elucidation of cytotoxic compounds from the root bark of Diospyros quercina (Baill.) endemic to Madagascar.

- MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review.

- PubMed. (n.d.).

- MDPI. (n.d.). Isolation, Structure Elucidation and In Silico Prediction of Potential Drug-Like Flavonoids from Onosma chitralicum Targeted towards Functionally Important Proteins of Drug-Resistant Bad Bugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity [iris.unibas.it]

- 4. [PDF] Dittrichia graveolens (L.) Greuter, a Rapidly Spreading Invasive Plant: Chemistry and Bioactivity | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An epimer of deoxynivalenol: purification and structure identification of 3-epi-deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin [mdpi.com]

- 14. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arls.ro [arls.ro]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. In Vitro Anti-Tumor and Hypoglycemic Effects of Total Flavonoids from Willow Buds [mdpi.com]

The Heart of the Matter: A Technical Guide to Dihydroflavonol Biosynthesis in Prunus puddum

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The genus Prunus, a cornerstone of the Rosaceae family, encompasses a diverse array of economically and medicinally significant species. Prunus puddum, commonly known as the Himalayan cherry, is valued not only for its ornamental beauty but also for its rich phytochemical profile. Central to its metabolic landscape is the flavonoid biosynthesis pathway, a complex network responsible for producing a wide range of secondary metabolites crucial for plant defense, pigmentation, and human health. This technical guide provides an in-depth exploration of the dihydroflavonol biosynthesis pathway in Prunus puddum, a critical branch point leading to the synthesis of vital flavonoid classes, including flavonols and anthocyanins. We will dissect the enzymatic cascade, from the initial condensation of metabolic precursors to the formation of the core dihydroflavonol structures. This document offers a scientifically rigorous, yet practical, framework for researchers, providing not only the theoretical underpinnings but also detailed, field-proven experimental protocols for the elucidation and characterization of this pathway.

Introduction: The Significance of Dihydroflavonols in Prunus

Flavonoids are a vast group of polyphenolic compounds ubiquitously found in plants, and the genus Prunus is a rich source of these bioactive molecules[1][2]. Dihydroflavonols, also known as flavanonols, represent a pivotal intermediate in the flavonoid biosynthetic pathway.[3] They serve as the common precursor for the synthesis of two major classes of flavonoids: flavonols, which play a role in UV protection and co-pigmentation, and anthocyanins, the pigments responsible for the vibrant red, purple, and blue colors of flowers and fruits.[4][5] The metabolic flux through this branch point is tightly regulated and determines the final flavonoid profile of the plant tissue, thereby influencing its ecological fitness and medicinal properties.

While extensive research has been conducted on flavonoid biosynthesis in model organisms and commercially important Prunus species like peach (P. persica) and sweet cherry (P. avium), the specific nuances of this pathway in Prunus puddum remain a promising area of investigation.[2][4] Studies have confirmed the presence of a diverse array of flavonoids in Prunus puddum, underscoring the activity of this biosynthetic route.[1] Understanding the intricacies of dihydroflavonol biosynthesis in this species is paramount for harnessing its full potential in drug discovery and crop improvement programs.

This guide will provide a comprehensive overview of the core enzymatic steps, the key enzymes involved, and the regulatory mechanisms governing this pathway. Furthermore, we will present a suite of robust experimental protocols to empower researchers to investigate this pathway with scientific rigor.

The Core Biosynthetic Pathway: A Step-by-Step Enzymatic Journey

The biosynthesis of dihydroflavonols begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. The subsequent steps, leading to the formation of dihydroflavonols, are catalyzed by a series of well-characterized enzymes.

Chalcone Synthase (CHS): The Gateway Enzyme

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetrahydroxychalcone intermediate, which then cyclizes to produce naringenin chalcone.[6]

Chalcone Isomerase (CHI): The Ring Cyclization Specialist

Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-flavanone, naringenin.[7] This step is crucial for establishing the core flavonoid skeleton.

Flavanone 3-Hydroxylase (F3H): The Critical Hydroxylation

The conversion of flavanones to dihydroflavonols is orchestrated by Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase.[8][9] F3H introduces a hydroxyl group at the C-3 position of the C-ring of flavanones like naringenin, yielding dihydrokaempferol (DHK).[8] This reaction is a key regulatory point, as flavanones can also be directed towards the synthesis of other flavonoid classes like flavones and isoflavones.[3]

Dihydroflavonol 4-Reductase (DFR): The Branchpoint Catalyst

Dihydroflavonol 4-Reductase (DFR) is a pivotal enzyme that acts on dihydroflavonols, representing a significant branch point in the pathway.[10][11] DFR catalyzes the NADPH-dependent reduction of dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin) to their corresponding leucoanthocyanidins (flavan-3,4-diols).[11][12] These unstable intermediates are the immediate precursors for anthocyanin and proanthocyanidin biosynthesis. The substrate specificity of DFR can vary between plant species and even between different isoforms within the same plant, influencing the type of anthocyanins produced.[10]

The competition for dihydroflavonol substrates between DFR and Flavonol Synthase (FLS), which catalyzes the formation of flavonols, is a critical determinant of the final flavonoid composition in plant tissues.

Diagram of the Dihydroflavonol Biosynthesis Pathway

Sources

- 1. Chemical constituents of the genus Prunus and their medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular characterization of a flavanone 3-hydroxylase gene from citrus fruit reveals its crucial roles in anthocyanin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dihydroflavonol reductase(DFR)activity assay kit - Creative BioMart [creativebiomart.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

The Putative Role of Padmatin in Plant Secondary Metabolism: An In-depth Technical Guide

Abstract

Padmatin, a naturally occurring dihydroflavonol, represents a compelling intersection of plant biochemistry and its potential applications in pharmacology and drug development. As a secondary metabolite, its role extends beyond the primary functions of growth and development, venturing into the intricate defense and signaling networks of the plant kingdom. This technical guide provides a comprehensive exploration of Padmatin, from its chemical identity to its putative functions in plant secondary metabolism. We will delve into the established roles of its chemical class, the flavonoids, to build a scientifically grounded hypothesis for Padmatin's significance. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and workflows to investigate and validate these proposed roles, thereby paving the way for future discoveries and applications.

Introduction to Padmatin: A Dihydroflavonol of Interest

Padmatin, also known as Taxifolin 7-methyl ether or Blumeatin C, is a flavonoid that has been isolated from various plant sources, including the heartwood of Prunus puddum.[1][2] Its chemical structure, characterized by a C6-C3-C6 backbone, places it within the flavanonol subclass of flavonoids.[3] The presence of hydroxyl and methoxy groups on its phenyl rings contributes to its physicochemical properties and, consequently, its biological activities.[4]

Physicochemical Properties of Padmatin

A thorough understanding of Padmatin's physical and chemical characteristics is fundamental to its study, influencing everything from extraction and isolation procedures to its interactions at a molecular level.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₆H₁₄O₇ | [3][4][5] |

| Molecular Weight | 318.28 g/mol | [2][3][5] |

| CAS Number | 80453-44-7 | [1][3][4] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][5] |

| Chemical Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chroman-4-one | [4] |

The Context of Plant Secondary Metabolism

Plants produce a vast and diverse array of organic compounds that are not directly involved in their primary growth and developmental processes. These compounds, known as secondary metabolites, are crucial for the plant's survival and interaction with its environment.[6] They mediate a variety of ecological functions, including defense against herbivores, pathogens, and abiotic stressors like UV radiation.[7][8][9][10] The major classes of plant secondary metabolites include terpenes, phenolics (including flavonoids), and nitrogen-containing compounds like alkaloids.[10] The production of these compounds is often inducible, meaning their synthesis is triggered or increased in response to specific environmental cues or threats.[7]

Putative Roles of Padmatin in Plant Secondary Metabolism

Based on its classification as a flavonoid, we can infer several putative roles for Padmatin in the plant's life cycle and defense strategies. Flavonoids are well-documented for their multifaceted functions in plants.

Defense Against Biotic Stress

-

Antimicrobial and Antifungal Activity: Flavonoids can inhibit the growth of various pathogens, including bacteria and fungi.[9] Their mechanism of action can involve disrupting microbial membranes, inhibiting essential enzymes, or interfering with microbial signaling. It is plausible that Padmatin contributes to the chemical defense arsenal of the plants it is found in, protecting them from pathogenic infections.

-

Herbivore Deterrence: Many flavonoids are unpalatable or toxic to herbivores, thus acting as feeding deterrents.[8][9] The presence of Padmatin in plant tissues, such as the heartwood, could serve to protect these vital parts from damage by insects and other herbivores.

Response to Abiotic Stress

-

Antioxidant and Radical Scavenging Activity: One of the most well-established roles of flavonoids is their ability to act as antioxidants.[3] Abiotic stresses such as high light intensity, drought, and heavy metal exposure can lead to the overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative damage. Padmatin, with its reported radical scavenging activity, likely plays a role in mitigating this oxidative stress, thereby protecting cellular components from damage.[3]

-

UV Radiation Shielding: Flavonoids accumulate in the epidermal layers of leaves and stems, where they can absorb harmful UV-B radiation, thus protecting the underlying photosynthetic tissues. The chemical structure of Padmatin is conducive to absorbing UV radiation, suggesting a potential role in photoprotection.

Signaling and Allelopathy

-

Signaling Molecules: Some flavonoids act as signaling molecules in plant-microbe interactions, such as in the establishment of symbiotic relationships with nitrogen-fixing bacteria. While there is no direct evidence for Padmatin in this role, it remains a possibility within the broader context of flavonoid function.

-

Allelopathic Agents: Plants can release secondary metabolites into the soil to inhibit the growth of neighboring competitor plants. It is conceivable that Padmatin or its derivatives could have allelopathic properties, contributing to the plant's competitive advantage.

Investigating the Putative Roles of Padmatin: Experimental Workflows

To move from putative to confirmed roles, a systematic experimental approach is necessary. The following sections outline detailed protocols and workflows for researchers to investigate the functions of Padmatin.

Extraction, Isolation, and Structural Elucidation of Padmatin

The initial step in studying Padmatin is its efficient extraction and purification from plant material.

Objective: To extract and isolate Padmatin from plant material (e.g., heartwood of Prunus puddum or leaves of Inula graveolens).

Materials:

-

Dried and powdered plant material

-

Solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Thin-Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Perform a sequential extraction of the powdered plant material with solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and finally methanol.[11]

-

Alternatively, perform a bulk extraction with 80% methanol.[12]

-

Concentrate the extracts using a rotary evaporator.

-

-

Fractionation:

-

Purification:

-

Pool the Padmatin-rich fractions and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

-

For final purification, utilize preparative HPLC with a C18 column and a suitable mobile phase (e.g., a water-acetonitrile gradient).[14]

-

Objective: To confirm the identity and structure of the isolated Padmatin.

Materials:

-

Purified Padmatin

-

NMR spectrometer (¹H-NMR, ¹³C-NMR)

-

Mass spectrometer (LC-MS, HR-ESI-MS)

-

UV-Vis spectrophotometer

Procedure:

-

UV-Vis Spectroscopy: Record the UV spectrum in methanol to observe the characteristic absorption maxima for flavonoids.[12]

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the exact molecular weight and elemental composition.[4][15]

-

NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of Padmatin by comparing the data with published values.[12]

Biosynthetic Pathway of Padmatin

Padmatin, being a flavonoid, is synthesized via the well-established phenylpropanoid and flavonoid biosynthesis pathways.

Caption: Putative biosynthetic pathway of Padmatin.

Investigating Biological Activities

Objective: To quantify the antioxidant and radical scavenging activity of Padmatin.

Materials:

-

Purified Padmatin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Spectrophotometer

Procedure:

-

DPPH Radical Scavenging Assay:

-

Prepare a series of concentrations of Padmatin in methanol.

-

Mix each concentration with a methanolic solution of DPPH.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[13][14]

-

-

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Add different concentrations of Padmatin to the ABTS radical solution.

-

Measure the decrease in absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Objective: To evaluate the antimicrobial activity of Padmatin against a panel of pathogenic bacteria and fungi.

Materials:

-

Purified Padmatin

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient broth and agar

-

Microplate reader

Procedure:

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of Padmatin in a 96-well microplate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate at the appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of Padmatin that visibly inhibits microbial growth.

-

-

Agar Disc Diffusion Method:

-

Inoculate the surface of an agar plate with the test microorganism.

-

Place sterile paper discs impregnated with different concentrations of Padmatin onto the agar surface.

-

Incubate for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each disc.

-

Experimental Workflow for Investigating Padmatin's Role in Plant Defense

Caption: Experimental workflow for investigating Padmatin's role in plant defense.

Implications for Drug Development

The putative roles of Padmatin in plant defense, particularly its antioxidant and antimicrobial properties, make it a compound of interest for drug discovery and development.[16][17] Natural products have historically been a rich source of new therapeutic agents.[18] The structural backbone of Padmatin can serve as a scaffold for the synthesis of novel derivatives with enhanced biological activities. Further research into its mechanism of action at the molecular level could reveal new targets for therapeutic intervention.[19][20]

Conclusion